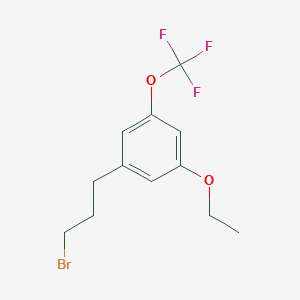
1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C11H12BrF3O2. This compound is characterized by the presence of a bromopropyl group, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethoxy)benzene typically involves the following steps:
Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction, where the precursor is treated with ethyl alcohol in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and ethoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the ethoxy and trifluoromethoxy groups can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Similar structure but lacks the ethoxy group.
1-(3-Bromopropyl)-3-ethoxybenzene: Similar structure but lacks the trifluoromethoxy group.
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: 1-(3-Bromopropyl)-3-ethoxy-5-(trifluoromethoxy)benzene is unique due to the presence of both ethoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H14BrF3O2 |
|---|---|
Peso molecular |
327.14 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3-ethoxy-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14BrF3O2/c1-2-17-10-6-9(4-3-5-13)7-11(8-10)18-12(14,15)16/h6-8H,2-5H2,1H3 |
Clave InChI |
IFHNNMAQEJIJAZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1)CCCBr)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


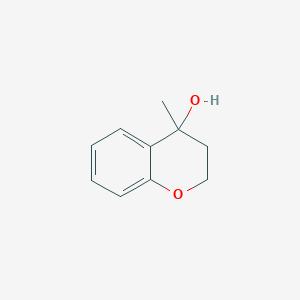
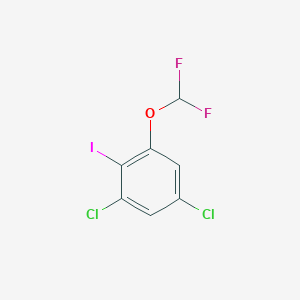
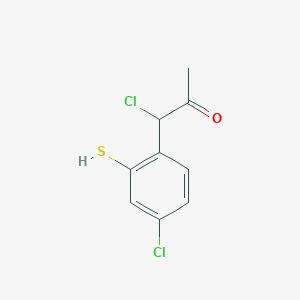
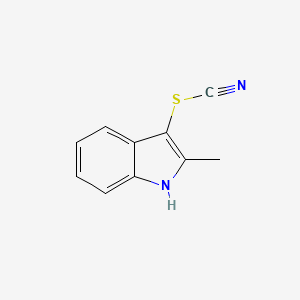
![(R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl](/img/structure/B14060050.png)
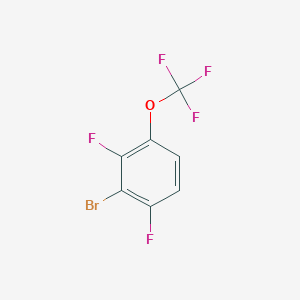
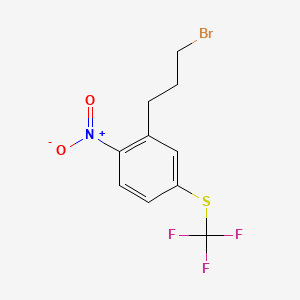
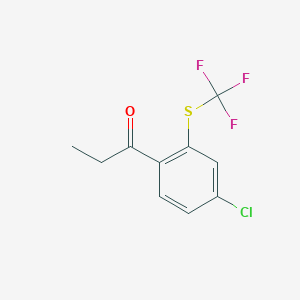
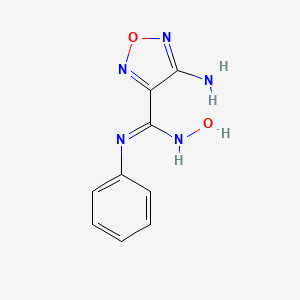
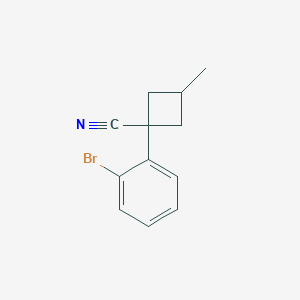
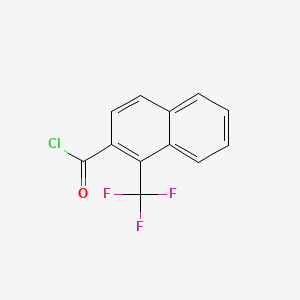
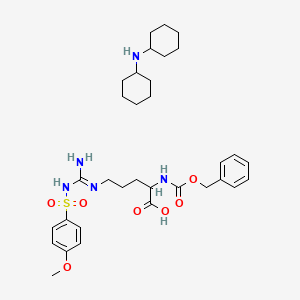
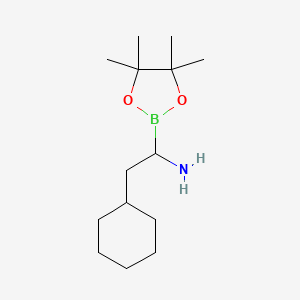
![[1,1'-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]-](/img/structure/B14060092.png)
